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Compound of Interest

Compound Name: Dimethyl methoxymalonate

Cat. No.: B1293964

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dimethyl methoxymalonate
(DMM), a valuable and reactive building block for the synthesis of complex organic molecules
and pharmaceutical intermediates. DMM's unique structure, featuring a central carbon
substituted with both a methoxy group and two methoxycarbonyl groups, offers distinct
synthetic advantages over simpler malonic esters.

Dimethyl methoxymalonate serves as a versatile reagent in various carbon-carbon and
carbon-heteroatom bond-forming reactions that are fundamental to medicinal chemistry.[1] Its
enhanced reactivity allows for the construction of diverse molecular scaffolds, opening avenues
for the exploration of novel drug candidates.[1] Key applications include its role as a
nucleophile in Michael additions and its participation in condensation and substitution reactions
to build more complex structures.[1]

Physicochemical and Safety Data

Proper handling and storage are crucial for maintaining the integrity of dimethyl
methoxymalonate. The following table summarizes its key physical properties and safety
information.
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Property Value Reference

CAS Number 5018-30-4 --INVALID-LINK--
Molecular Formula CeH1005 --INVALID-LINK--
Molecular Weight 162.14 g/mol --INVALID-LINK--
Appearance Clear, colorless to pale yellow INVALID-LINK-.

liquid

Melting Point 11-12 °C --INVALID-LINK--
Boiling Point 96-97 °C @ 8.3 mmHg --INVALID-LINK--
Flash Point 107 °C --INVALID-LINK--

H315 (Causes skin irritation),
H319 (Causes serious eye

GHS Hazard Statements o --INVALID-LINK--
irritation), H335 (May cause

respiratory irritation)

Key Synthetic Applications & Pathways

The reactivity of dimethyl methoxymalonate is centered around the acidity of the a-proton
and the lability of the methoxy group, making it a potent precursor for generating diverse
molecular architectures.
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General synthetic workflow using DMM.

Michael Addition Reactions
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Dimethyl methoxymalonate can be readily deprotonated to form a stabilized enolate, which
serves as an effective nucleophile in Michael (1,4-conjugate) additions to a,B3-unsaturated
carbonyl compounds. This reaction is a powerful tool for C-C bond formation, enabling the

extension and elaboration of molecular chains.

Dimethyl Methoxymalonate Base
(Michael Donor)

a,B-Unsaturated Carbonyl
(Michael Acceptor)

[1,5—Dicarbonyl Adducg

Protonation / Workup

Y

Functionalized Precursor

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1293964?utm_src=pdf-body
https://www.benchchem.com/product/b1293964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Workflow for Michael Addition.

Condensation Reactions

DMM can participate in condensation reactions with various dinucleophiles, such as ureas or
amidines, to construct heterocyclic scaffolds.[2] These reactions are fundamental in
synthesizing core structures found in many therapeutic agents, including barbiturates and
pyrimidinediones, although the use of the parent dimethyl malonate is more widely cited for
these specific examples.[2][3] The methoxy group on DMM can influence the reaction pathway
and the substitution pattern of the final heterocycle.
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Condensation for heterocycle synthesis.

Experimental Protocols

Base / Heat
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The following are generalized protocols for key reactions involving dimethyl
methoxymalonate. Researchers should perform a thorough hazard analysis and optimize
conditions for their specific substrates.

Protocol 1: General Procedure for Michael Addition

This protocol describes a base-catalyzed Michael addition of dimethyl methoxymalonate to a
generic a,3-unsaturated ketone.

Materials:

Dimethyl methoxymalonate (1.0 equiv)

e 0,B-Unsaturated ketone (1.1 equiv)

e Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate

e Brine

o Anhydrous magnesium sulfate (MgSOa)

o Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N2 or Ar)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add
anhydrous THF.

Carefully add the sodium hydride dispersion to the THF with stirring.

Cool the suspension to 0 °C using an ice bath.

Add dimethyl methoxymalonate dropwise to the stirred suspension over 15 minutes.
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 Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

e Add a solution of the a,3-unsaturated ketone in anhydrous THF dropwise to the reaction
mixture, maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 4-
12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding
saturated aqueous NH4Cl solution.

» Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Notes

Nucleophile Dimethyl Methoxymalonate 1.0 equivalent

Electrophile a,B-Unsaturated Ketone 1.1 equivalents

Base Sodium Hydride (60%) 1.1 equivalents

Solvent Anhydrous THF

Temperature 0 °C to Room Temp. Control exotherm during
additions

Reaction Time 4-12 hours Monitor by TLC

Workup NH4Cl Quench, Extraction Standard aqueous workup

Protocol 2: Synthesis of Dimethyl 2-Aryloxymalonate
Intermediate

This protocol details the O-alkylation of a phenol with a halo-malonate derivative, a common
strategy where methoxymalonates can be employed. This example uses dimethyl 2-
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chloromalonate as a reactive analog to demonstrate the formation of an important intermediate
class.

Materials:

e Phenol derivative (e.g., Guaiacol, 1.0 equiv)

o Dimethyl 2-chloromalonate (1.2 equiv)

e Sodium hydroxide (NaOH) (1.05 equiv)

e Toluene

e Deionized water

o Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

 Dissolve the phenol derivative in toluene in a round-bottom flask at room temperature.

e Add sodium hydroxide and stir to form the sodium phenoxide salt.

o Heat the mixture to 65 °C.

e Add dimethyl 2-chloromalonate to the reaction mixture over a period of 30 minutes.

 Increase the temperature to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

e Once the reaction is complete, cool the mixture to room temperature.

e Wash the reaction mixture with a 10% NaOH solution and then with water.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

e The product, dimethyl 2-(aryloxy)malonate, can be purified further by distillation or
chromatography if necessary.
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Parameter Condition Notes
Substrate Phenol Derivative 1.0 equivalent
Reagent Dimethyl 2-chloromalonate 1.2 equivalents
Base Sodium Hydroxide 1.05 equivalents
Solvent Toluene -

Temperature Reflux ~110 °C
Reaction Time 3-5 hours Monitor by TLC

Yields are typically high (e.g.,

Workup Aqueous wash, concentration
>90%)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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